
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate is a chemical compound belonging to the thiazole class of heterocyclic aromatic organic compounds. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound features a chlorophenyl group attached to the thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 4-chlorobenzaldehyde with thiourea and ethyl cyanoacetate in the presence of ethanol and a catalytic amount of piperidine. The reaction proceeds under reflux conditions to yield the desired thiazole derivative.
Heterocyclization: Another method involves the cyclization of 4-chlorophenylthioamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at elevated temperatures to facilitate ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and maintain precise control over reaction conditions, such as temperature and pressure, to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like tin chloride or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles, such as ammonia or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Tin chloride, iron powder, hydrochloric acid.
Substitution: Ammonia, amines, polar aprotic solvents.
Major Products Formed:
Oxidation Products: 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylic acid.
Reduction Products: 2,2'-diamino-4-(4-chlorophenyl)thiazole-5-carboxylate.
Substitution Products: Various amides and esters depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable for the development of pharmaceuticals and agrochemicals. The compound is particularly useful in the synthesis of thiazole derivatives, which are known for their diverse biological activities.
Table 1: Synthetic Pathways Involving this compound
Reaction Type | Products | Reference |
---|---|---|
N-acylation | Thiazole derivatives with anticancer properties | |
Alkylation | Substituted thiazoles with enhanced lipophilicity | |
Coupling reactions | Various thiazole-based compounds |
The compound has been extensively studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
One study evaluated the anticancer potential of several thiazole derivatives synthesized from this compound. The results showed that certain derivatives demonstrated high cytotoxicity against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and Karpas299 (lymphoma). Notably, one compound exhibited a selectivity index indicating low toxicity to normal cells while effectively inhibiting tumor growth in vivo models .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a scaffold for developing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for treating infectious diseases and cancer.
Table 2: Therapeutic Potential of this compound Derivatives
Target Disease | Compound Type | Observed Effect | Reference |
---|---|---|---|
Cancer | 2-Aminothiazole derivatives | Antiproliferative | |
Infectious Diseases | Thiazole-based antibiotics | Antimicrobial | |
HIV | Thiazole amides | Inhibitory effects |
Industrial Applications
Beyond its medicinal applications, this compound is also utilized in industrial settings. It is involved in the production of dyes and pigments, leveraging its unique chemical structure for various applications in material science.
Mechanism of Action
The mechanism by which Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in biological processes, leading to modulation of their activity.
Pathways Involved: It may interfere with signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Ethyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate, Ethyl 2-amino-4-(4-nitrophenyl)thiazole-5-carboxylate, Ethyl 2-amino-4-(4-methylphenyl)thiazole-5-carboxylate.
Uniqueness: The presence of the chlorophenyl group in this compound imparts unique chemical and biological properties compared to its analogs, making it a valuable compound in research and industry.
Biological Activity
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring, which includes both sulfur and nitrogen atoms, and a chlorophenyl group that enhances its biological activity. The molecular formula is with a molecular weight of approximately 299.75 g/mol. The presence of the chlorophenyl group increases lipophilicity, facilitating cellular penetration and interaction with various biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity. This inhibition can lead to various effects such as antimicrobial action and apoptosis in cancer cells .
- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, as well as antifungal properties.
- Anticancer Activity : Studies indicate that it can induce cell cycle arrest and apoptosis in cancer cell lines, showing potential against tumors such as hepatocellular carcinoma .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies have shown that derivatives of thiazole compounds exhibit substantial antimicrobial activity. This compound was tested against multiple strains, revealing effective inhibition of bacterial growth, particularly in Gram-positive bacteria like Staphylococcus aureus .
- Anticancer Research : A study explored the cytotoxic effects of this compound on human cancer cell lines such as A549 (lung), HeLa (cervical), and K562 (leukemia). Results indicated that the compound significantly reduced cell viability, promoting apoptotic pathways . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the phenyl ring for enhancing anticancer activity .
- Mechanistic Insights : Research has demonstrated that the compound interacts with specific molecular targets within cells, leading to alterations in cellular signaling pathways that promote apoptosis or inhibit proliferation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions.
Key Findings :
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Chlorine substitution is facilitated by electron-withdrawing effects of the thiazole ring .
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CuSO₄ enhances reaction rates by stabilizing transition states .
Amino Group Modifications
The 2-amino group participates in acylation, alkylation, and condensation reactions.
Mechanistic Notes :
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Acylation proceeds via nucleophilic attack of the amino group on electrophilic carbonyl carbons .
-
Schiff bases form reversibly; yields depend on aldehyde electrophilicity .
Ester Hydrolysis and Derivatives
The ethyl ester undergoes hydrolysis to carboxylic acid, enabling further derivatization.
Reaction | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Acidic hydrolysis | 6M HCl, reflux, 8 hrs | 2-Amino-4-(4-chlorophenyl)thiazole-5-carboxylic acid | 95% | |
Amide formation | SOCl₂ (to acid chloride), then NH₃ | Corresponding carboxamide | 81% |
Optimization Data :
-
Hydrolysis under basic conditions (NaOH/EtOH) reduces decarboxylation side reactions.
Oxidation and Reduction Pathways
Redox reactions target the amino group and aromatic systems.
Challenges :
-
Over-oxidation of the thiazole ring occurs with strong oxidants (e.g., KMnO₄) .
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Hydrogenation may saturate the thiazole ring unless moderated .
Cyclization and Heterocycle Formation
The amino and ester groups enable cyclization to fused heterocycles.
Applications :
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the chlorophenyl group.
Reaction | Catalyst/Base | Product | Yield | Reference |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | Biaryl derivatives | 73% | |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Arylated products | 66% |
Limitations :
-
Steric hindrance from the thiazole ring reduces coupling efficiency.
Critical Analysis of Synthetic Challenges
-
Regioselectivity : Competing reactivity of the amino group vs. ester necessitates protecting-group strategies .
-
Stability : The thiazole ring is prone to ring-opening under strongly acidic/basic conditions .
-
Scalability : Pd-catalyzed reactions require rigorous catalyst recycling for industrial use.
This compound’s versatility in generating pharmacophores and materials precursors underscores its importance in synthetic organic chemistry. Further studies should explore enantioselective modifications and green chemistry approaches.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOCGUADOVEENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510214 | |
Record name | Ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74476-53-2 | |
Record name | Ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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